[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine
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Overview
Description
The compound [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine is a complex organic molecule featuring a triazole ring, a carbohydrate moiety, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine typically involves multi-step organic synthesis. The process begins with the preparation of the carbohydrate moiety, followed by the introduction of the triazole ring through a cyclization reaction. The final steps involve the phosphorylation of the carbohydrate and the addition of the N,N-diethylethanamine group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phosphate group can participate in phosphorylation reactions, altering the function of proteins and other biomolecules. The carbohydrate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: can be compared with similar compounds such as:
- [(2R,3S,4R,5R)-5-(1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their reactivity and applications. The unique combination of the triazole ring, carbohydrate moiety, and phosphate group in This compound makes it particularly versatile and valuable in various fields of research.
Properties
CAS No. |
128583-83-5 |
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Molecular Formula |
C14H28N5O8P |
Molecular Weight |
425.37 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N4O8P.C6H15N/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;1-4-7(5-2)6-3/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);4-6H2,1-3H3/t3-,4-,5-,8-;/m1./s1 |
InChI Key |
XYIGBHYIYJWPFH-UHSSARMYSA-N |
SMILES |
CCN(CC)CC.C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Isomeric SMILES |
CCN(CC)CC.C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
Canonical SMILES |
CCN(CC)CC.C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Synonyms |
ibavirin 3',5'-phosphate pentadecamer homoribopolymer RPPHRP |
Origin of Product |
United States |
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